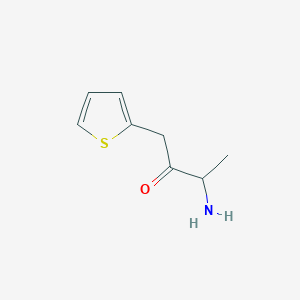

3-Amino-1-(thiophen-2-yl)butan-2-one

Description

3-Amino-1-(thiophen-2-yl)butan-2-one is a ketone derivative featuring a thiophene ring and an amino group. The molecule’s backbone consists of a four-carbon chain (butan-2-one) with a thiophen-2-yl substituent at position 1 and an amino group at position 3.

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

3-amino-1-thiophen-2-ylbutan-2-one |

InChI |

InChI=1S/C8H11NOS/c1-6(9)8(10)5-7-3-2-4-11-7/h2-4,6H,5,9H2,1H3 |

InChI Key |

HSTMOIOHMJXRMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CC1=CC=CS1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-2-yl)butan-2-one typically involves the reaction of thiophene-2-carboxaldehyde with a suitable amine and a ketone. One common method includes the use of thiophene-2-carboxaldehyde, ammonia, and acetone under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as sodium cyanoborohydride to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-2-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 3-Amino-1-(thiophen-2-yl)butan-2-ol.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-Amino-1-(thiophen-2-yl)butan-2-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of novel materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which 3-Amino-1-(thiophen-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

Molecular Formula : C₂₀H₁₃N₃S

Key Features :

- Incorporates a dihydrophenanthrene core with two cyano groups.

- Thiophene ring exhibits disorder in the crystal lattice (occupancy ratio 0.918:0.082) .

- Forms inversion dimers via N–H···N hydrogen bonds (R₂²(12) loops) and layers through C–H···π interactions .

Synthesis: Prepared via a multi-component reaction involving thiophen-2-propanal, butanone, acrylonitrile, and ammonium acetate under reflux . Crystallography:

Comparison :

- The phenanthrene core introduces rigidity and planar stacking, enhancing π-π interactions.

- Higher molecular weight (327.40 g/mol) reduces solubility compared to simpler ketones like 3-amino-1-(thiophen-2-yl)butan-2-one.

3-Amino-1-(cyclopent-1-en-1-yl)butan-2-one

Molecular Formula: C₉H₁₅NO Key Features:

- Cyclopentene ring replaces the thiophene group.

- Lacks sulfur, altering electronic properties and intermolecular interactions.

Comparison :

- Smaller molecular weight (153.22 g/mol) may enhance volatility compared to thiophene-containing analogs.

3-Amino-1-(thiophen-2-yl)butan-1-one Hydrochloride

Molecular Formula: C₈H₁₂ClNOS Key Features:

Comparison :

- The ketone position (C-1 vs.

- Protonated amino group enhances stability but may reduce membrane permeability.

Structural and Functional Comparison Table

Implications of Structural Differences

- Bioactivity : Thiophene-containing compounds (e.g., C₂₀H₁₃N₃S) are often explored for antimicrobial or anticancer activity due to sulfur’s electron-rich nature . The simpler butan-2-one derivative may offer improved pharmacokinetics.

- Solubility : Bulky groups (e.g., phenanthrene) hinder solubility, whereas hydrochloride salts enhance it .

- Synthetic Accessibility : Multi-component reactions (e.g., ) are scalable for phenanthrene analogs, but the target compound may require optimized conditions.

Biological Activity

3-Amino-1-(thiophen-2-yl)butan-2-one is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a butanone backbone with an amino group at one end and a thiophene ring at the other. Its molecular formula is , with a molecular weight of approximately 170.24 g/mol. The presence of the thiophene ring contributes significantly to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can engage in π-π interactions, enhancing binding affinity and specificity towards enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

- Preliminary studies suggest that compounds similar to this compound possess antimicrobial properties. The compound's structural characteristics may enhance its effectiveness against various bacterial strains.

2. Anticancer Properties

- The compound has been investigated for its anticancer potential, showing cytotoxic effects against various cancer cell lines. For example, it has demonstrated activity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines .

3. Enzyme Inhibition

- Studies have indicated that derivatives of this compound can inhibit specific enzymes, including Monoamine Oxidase (MAO), which is relevant in neurodegenerative diseases and mood disorders .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

1. Mannich Reaction

- A common approach involves the Mannich reaction, where an amine is reacted with formaldehyde and a ketone in the presence of a catalyst to yield the desired amino compound.

2. Asymmetric Synthesis Techniques

- Recent advancements in asymmetric synthesis have allowed for the creation of chiral variants of this compound, which may exhibit enhanced biological activities compared to their achiral counterparts .

Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study A | Exhibited significant cytotoxicity against HeLa cells | HeLa, CaCo-2 |

| Study B | Showed inhibition of MAO activity | In vitro assays |

| Study C | Demonstrated antimicrobial efficacy against Gram-positive bacteria | Various bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.